molecular formula C9H19NO B2808740 6-Tert-butyl-1,4-oxazepane CAS No. 2282330-28-1

6-Tert-butyl-1,4-oxazepane

Cat. No.: B2808740
CAS No.: 2282330-28-1
M. Wt: 157.257
InChI Key: GYJMXMKSVAIZKD-UHFFFAOYSA-N
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Description

6-Tert-butyl-1,4-oxazepane is a heterocyclic organic compound with the molecular formula C9H19NO. It is characterized by a seven-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with an appropriate dihaloalkane, followed by cyclization to form the oxazepane ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butyl-1,4-oxazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Tert-butyl-1,4-oxazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Tert-butyl-1,4-oxazepane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

  • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate
  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

Comparison: 6-Tert-butyl-1,4-oxazepane is unique due to its specific tert-butyl substitution, which can influence its reactivity and interactions compared to other oxazepane derivatives. This uniqueness makes it valuable for specific applications where such properties are desired .

Properties

IUPAC Name

6-tert-butyl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)8-6-10-4-5-11-7-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJMXMKSVAIZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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